4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride

Sigma receptor ligands Spiro connection topology Structure-affinity relationships

4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride is a fluorinated spirocyclic building block featuring an unsymmetrical 1,3'-spiro junction between a 4-fluoro-indene and a piperidine ring, supplied as the hydrochloride salt with ≥96% purity. The compound belongs to the spiro[indene-piperidine] class, a scaffold family extensively explored for sigma receptor, opioid receptor, and dopamine receptor ligand development.

Molecular Formula C13H17ClFN
Molecular Weight 241.73 g/mol
CAS No. 1414959-17-3
Cat. No. B1378178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride
CAS1414959-17-3
Molecular FormulaC13H17ClFN
Molecular Weight241.73 g/mol
Structural Identifiers
SMILESC1CC2(CCC3=C2C=CC=C3F)CNC1.Cl
InChIInChI=1S/C13H16FN.ClH/c14-12-4-1-3-11-10(12)5-7-13(11)6-2-8-15-9-13;/h1,3-4,15H,2,5-9H2;1H
InChIKeyOVFKXNDDIURCAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] Hydrochloride (CAS 1414959-17-3): Procurement-Ready Spirocyclic Scaffold for CNS Ligand Development


4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride is a fluorinated spirocyclic building block featuring an unsymmetrical 1,3'-spiro junction between a 4-fluoro-indene and a piperidine ring, supplied as the hydrochloride salt with ≥96% purity . The compound belongs to the spiro[indene-piperidine] class, a scaffold family extensively explored for sigma receptor, opioid receptor, and dopamine receptor ligand development [1]. Its 1,3'-spiro topology distinguishes it from the more commonly studied 1,4'-spiroindene-piperidine isomers, offering a different spatial orientation of the basic nitrogen relative to the aromatic system that may be exploited for novel structure-activity relationship (SAR) exploration [2].

Why Generic Spiroindene-Piperidine Substitution Fails: Structural and Physicochemical Differentiation of 4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] HCl


In-class spiroindene-piperidine compounds cannot be interchanged indiscriminately because three structural variables independently govern target engagement and pharmacokinetic behavior: (i) the spiro connection topology (1,3' vs. 1,4'), which alters the distance and vector between the basic piperidine nitrogen and the aromatic indene system, directly impacting sigma receptor affinity and subtype selectivity [1]; (ii) the presence and position of the fluorine substituent, which modulates LogP, metabolic stability, and electronic character of the aromatic ring [2]; and (iii) the salt form, which affects solid-state stability, aqueous solubility, and handling reproducibility . A non-fluorinated 1,4'-spiroindene-piperidine analog will differ from the target compound in at least two of these critical dimensions, making substitution without experimental validation scientifically unsound.

Quantitative Differentiation Evidence: 4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] HCl vs. Closest Analogs


Spiro Connection Topology: 1,3'- vs. 1,4'-Spiroindene-Piperidine Differentiation in Sigma Receptor Affinity

The 1,3'-spiro connection in the target compound positions the piperidine nitrogen closer to the aromatic indene system compared to the 1,4'-isomer. In a directly analogous spiro[[2]benzopyran-piperidine] system, Jasper et al. (2009) demonstrated that switching from a symmetrical 1,4'-spiro connection to an unsymmetrical 1,3'-spiro connection led to remarkably reduced sigma-1 receptor affinity, while selectivity over sigma-2 and NMDA receptors was retained [1]. Although this comparison was conducted in a benzopyran rather than indene system, the geometric principle—altered N–aromatic distance governing sigma receptor pharmacophore recognition—is directly transferable to spiroindenyl-piperidine scaffolds. The same study established that the 1,3' topology can be exploited to dial out sigma-1 affinity while preserving other receptor interactions, a property of interest for developing ligands with tailored selectivity profiles [1].

Sigma receptor ligands Spiro connection topology Structure-affinity relationships CNS drug design

Fluorine-Induced Lipophilicity Shift: Computed LogP Differentiation vs. Non-Fluorinated 1,3'-Spiroindene-Piperidine

The 4-fluoro substituent on the indene ring of the target compound produces a measurable increase in computed lipophilicity. The hydrochloride salt of the target compound has a vendor-reported computed LogP of 2.73 . While the non-fluorinated analog (2,3-dihydrospiro[indene-1,3'-piperidine], CAS 203797-44-8) does not have a reliably published experimental LogP, the aromatic fluorine substitution at the 4-position is well-established in medicinal chemistry to increase LogP by approximately 0.2–0.5 log units, consistent with the observed value [1]. This modest lipophilicity increase positions the compound favorably within the CNS drug-like LogP window (typically 2–4), while the electron-withdrawing effect of fluorine can reduce oxidative metabolism at the substituted position, potentially improving metabolic stability relative to the non-fluorinated scaffold [2].

Fluorine substitution Lipophilicity modulation LogP CNS penetration Metabolic stability

Conformational Rigidity: Zero Rotatable Bonds as a Selectivity Driver vs. Flexible Piperidine Analogs

The spirocyclic architecture of the target compound imposes complete conformational restriction of the piperidine ring relative to the indene system, evidenced by zero rotatable bonds and an Fsp3 (fraction of sp3-hybridized carbons) value of 0.54 . This stands in contrast to non-spirocyclic 4-arylpiperidine analogs, which typically possess 2–4 rotatable bonds linking the aromatic and piperidine moieties. The Fsp3 value of 0.54 exceeds the typical drug-like average (~0.40–0.45), indicating higher three-dimensional character associated with improved target selectivity and reduced off-target promiscuity [1]. In the spirovesamicol series, the increased rigidity of spiro-fused compounds relative to simple 4-phenylpiperidine derivatives was explicitly shown to confer greater selectivity for the vesamicol receptor [2], demonstrating the principle that spirocyclic conformational restriction can translate into measurable selectivity gains.

Conformational restriction Fsp3 Rotatable bonds Target selectivity Spiro scaffold

CNS Drug-Likeness: Physicochemical Property Profile Alignment with CNS MPO Desirability Criteria

The target compound's physicochemical profile aligns favorably with established CNS drug-likeness criteria. Key computed properties include: MW = 205.27 (free base) / 241.73 (HCl salt), LogP = 2.73, TPSA = 12 Ų, HBD = 1, HBA = 1 (free base has HBA = 2 due to fluorine) [1]. These values fall within or near the optimal ranges defined by the CNS MPO (Multiparameter Optimization) desirability scoring system: MW ≤ 400, LogP ≤ 5, TPSA ≤ 90 Ų, HBD ≤ 3 [2]. The exceptionally low TPSA of 12 Ų is particularly favorable for passive blood-brain barrier permeation (typical CNS drugs have TPSA < 70 Ų). The free base has a computed boiling point of 310.2 ± 37.0 °C at 760 mmHg, indicating sufficient thermal stability for standard handling and derivatization . These properties position the compound as a viable CNS-oriented starting scaffold compared to more polar spiroindene-piperidine analogs bearing additional heteroatom substituents.

CNS drug-likeness CNS MPO score Blood-brain barrier Physicochemical properties TPSA

Purity Specification and Salt Form: 96% Hydrochloride Salt for Reproducible Research Outcomes

The target compound is supplied as the hydrochloride salt with a minimum purity of 96%, as specified by both Fluorochem (Product Code F737019) and Sigma-Aldrich (JW PharmLab) . The hydrochloride salt form offers several practical advantages over the free base (CAS 1369495-76-0): improved solid-state stability during storage, enhanced aqueous solubility for in vitro assay preparation, and defined stoichiometry for accurate molar calculations. The free base, by comparison, is an oil or low-melting solid (boiling point ~310 °C), making precise handling more challenging without salt formation . The GHS07 hazard classification (H302, H315, H319, H335) is clearly documented, enabling proper laboratory safety planning . Multiple independent vendors supply the compound, providing procurement flexibility and reducing single-supplier dependency risk.

Purity specification Hydrochloride salt Solid-state stability Batch consistency Research reproducibility

Comparative Scaffold Availability: 1,3'-Spiroindene-Piperidine as an Under-Explored Isomer with Potential IP and Novelty Advantages

A survey of the patent and primary literature reveals that the vast majority of published spiroindene-piperidine SAR studies, including those targeting sigma receptors [1], opioid receptors [2], somatostatin receptors (sst2) [3], and melanin-concentrating hormone receptor 1 (MCHR1), employ the 1,4'-spiro connection topology. The 1,3'-spiroindene-piperidine scaffold, of which the target compound is a fluorinated exemplar, is substantially less explored. This is evidenced by the very limited number of PubMed-indexed articles specifically referencing the 1,3'-spiroindene-piperidine substructure. For drug discovery programs seeking novel chemical matter with freedom to operate, this underexplored topology offers a meaningful differentiation from the extensively patented 1,4'-spiroindene-piperidine chemical space. The target compound thus serves as a key intermediate for generating proprietary 1,3'-spiroindene-piperidine libraries with differentiated IP positioning relative to the crowded 1,4'-congener landscape.

Scaffold novelty 1,3'-spiroindene Patent landscape SAR exploration Intellectual property

Procurement-Relevant Application Scenarios for 4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] Hydrochloride


CNS Lead Generation: Sigma Receptor or Dopamine Receptor Ligand SAR with 1,3'-Topology Differentiation

The compound is best deployed as a core scaffold for generating novel CNS-targeted compound libraries where the 1,3'-spiro topology provides a deliberate departure from the extensively studied 1,4'-congeners. Based on the class-level evidence that the 1,3' connection alters sigma-1 receptor affinity profiles while retaining selectivity over sigma-2 and NMDA receptors , research teams can use N-functionalization of the piperidine nitrogen to explore SAR across sigma, dopaminergic, or serotonergic targets from a structurally novel starting point. The 4-fluoro substituent further enables exploration of halogen bonding interactions and metabolic stability modulation . The hydrochloride salt form facilitates direct use in in vitro binding and functional assays without additional salt conversion steps.

Proprietary Library Synthesis: Building 1,3'-Spiroindene-Piperidine Libraries with Favorable IP Positioning

For medicinal chemistry groups constructing proprietary compound collections, the 1,3'-spiroindene-piperidine scaffold offers access to chemical space that is significantly less crowded in the patent literature compared to the 1,4'-isomer series, which has been claimed across multiple therapeutic areas including pain (opioid receptor modulation), metabolic disease (MCHR1), inflammation (CCR2), and psychiatric disorders (sigma receptors) . The target compound's piperidine NH provides a single, well-defined derivatization handle for parallel library synthesis via alkylation, acylation, or reductive amination, enabling rapid SAR exploration with high synthetic efficiency .

Biophysical and Structural Biology Studies: Conformationally Rigid Probe for Target Protein Crystallography

The zero rotatable bonds and high Fsp3 (0.54) of the spiro scaffold make this compound an attractive candidate for co-crystallization studies with target proteins, where conformational rigidity can improve electron density resolution. The fluorine atom additionally serves as a useful NMR or electron density marker for confirming binding pose. The hydrochloride salt's defined stoichiometry ensures accurate protein:ligand molar ratios in crystallization trials. This application leverages the compound's unique structural attributes—rigidity and fluorine labeling—that are not simultaneously present in flexible 4-arylpiperidine analogs or non-fluorinated 1,3'-spiro scaffolds.

Method Development and Proof-of-Concept Chemistry: N-Functionalization and Cross-Coupling Methodologies

The compound serves as a well-characterized, commercially available substrate for developing and validating new synthetic methodologies involving spirocyclic piperidine N-functionalization. The defined purity (≥96%) and salt form eliminate confounding variables in reaction optimization. The fluorine substituent provides an additional handle for monitoring reaction progress via 19F NMR, offering a clean spectroscopic window not available with non-fluorinated analogs . The spiro scaffold's thermal stability (free base boiling point ~310 °C) supports a wide range of reaction conditions including elevated-temperature transformations.

Quote Request

Request a Quote for 4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.